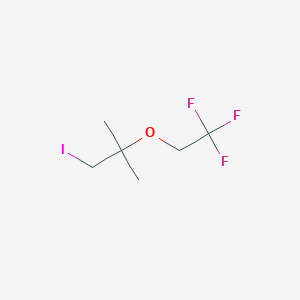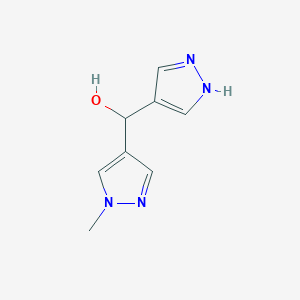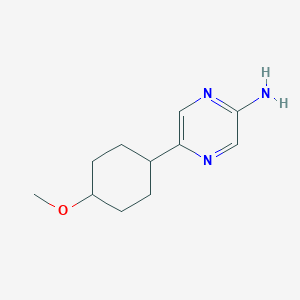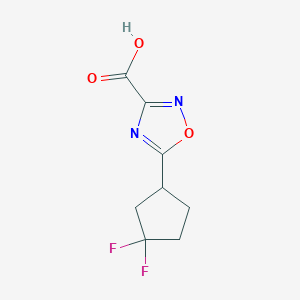
4-methyl-1-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-1-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two pyrazole rings, each substituted with a methyl group, and a carboxylic acid functional group. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. The reaction typically proceeds under acidic or basic conditions, depending on the specific reagents used. For instance, the reaction of 1-methyl-3-pyrazolone with methylhydrazine under reflux conditions can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, leading to higher yields and purity. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-1-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methyl groups on the pyrazole rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce pyrazole-3-methanol.
Aplicaciones Científicas De Investigación
4-methyl-1-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives, which are used in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases due to its unique structural features and biological activities.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-methyl-1-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with target proteins, while the pyrazole rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-methyl-3,4,5-trinitropyrazole: A high-energy compound with explosive properties.
5-chloro-1,3-dimethyl-1H-pyrazol-4-yl: An intermediate in the synthesis of zolazepam, a tranquilizer.
2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid: A compound with a similar triazole ring structure used in drug synthesis.
Uniqueness
4-methyl-1-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxylic acid is unique due to its dual pyrazole ring structure and the presence of a carboxylic acid group. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H10N4O2 |
|---|---|
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
4-methyl-1-(1-methylpyrazol-3-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H10N4O2/c1-6-5-13(11-8(6)9(14)15)7-3-4-12(2)10-7/h3-5H,1-2H3,(H,14,15) |
Clave InChI |
PMFPHKHMDNNRHJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(N=C1C(=O)O)C2=NN(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Azetidin-3-yloxy)methyl]-5-chloro-1-methyl-1H-imidazole](/img/structure/B13319252.png)
amine](/img/structure/B13319261.png)






![8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13319304.png)


![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13319317.png)
![3-Bromo-4-[(2-fluorophenyl)methoxy]oxolane](/img/structure/B13319325.png)
![3-(1H-Imidazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B13319333.png)
